Diflucortolone Valerate

Beschreibung

Rn given refers to (6alpha,11beta,16alpha)-isome

Structure

3D Structure

Eigenschaften

IUPAC Name |

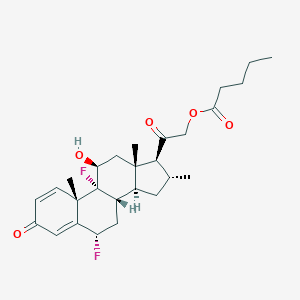

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJIUUAMYGBVSD-YTFFSALGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048598 | |

| Record name | Diflucortolone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59198-70-8 | |

| Record name | Diflucortolone valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59198-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflucortolone valerate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflucortolone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUCORTOLONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Diflucortolone Valerate on Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glucocorticoid Receptor Signaling Pathway

The mechanism of action of diflucortolone (B194688) valerate (B167501) is intrinsically linked to the glucocorticoid receptor signaling cascade. This pathway can be broadly divided into cytoplasmic and nuclear events, culminating in the modulation of gene expression.

Cytoplasmic Events: Receptor Activation and Translocation

In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multiprotein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, as well as immunophilins.[5] This complex maintains the receptor in a conformation that is primed for ligand binding but is incapable of nuclear translocation and DNA binding.

Upon entering the cell, the lipophilic diflucortolone valerate molecule binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.[6] The unmasking of nuclear localization signals (NLS) on the GR facilitates its translocation from the cytoplasm into the nucleus through the nuclear pore complex.

Nuclear Events: Modulation of Gene Transcription

Once in the nucleus, the activated glucocorticoid receptor, including the this compound-GR complex, modulates gene expression through two primary mechanisms: transactivation and transrepression.[5]

In the process of transactivation, activated GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[6] This binding event leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in the upregulation of gene transcription. Genes induced via this mechanism include those with anti-inflammatory properties, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]

Transrepression is considered a key mechanism for the anti-inflammatory effects of glucocorticoids. In this process, the activated GR, often as a monomer, does not directly bind to DNA. Instead, it interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[7][8] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements and driving the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4]

Quantitative Analysis of this compound Activity

A comprehensive understanding of a glucocorticoid's potency and efficacy requires quantitative analysis of its interaction with the GR and its functional consequences. While specific in vitro data for this compound is not extensively reported in publicly accessible literature, the following tables present typical data for other well-characterized corticosteroids to provide a comparative context.

Glucocorticoid Receptor Binding Affinity

The binding affinity of a corticosteroid for the GR is a primary determinant of its potency. This is typically measured using radioligand binding assays to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Ki (nM) | IC50 (nM) |

| Dexamethasone | 100 | ~7.7 | ~10 |

| Fluticasone Propionate | ~1800 | ~0.5 | ~1.0 |

| Clobetasol Propionate | ~1200 | ~1.2 | ~2.5 |

| This compound | High | N/A | N/A |

| Data for Dexamethasone, Fluticasone Propionate, and Clobetasol Propionate are representative values from various sources and may vary depending on the specific assay conditions. "N/A" indicates data not available in the public domain. |

In Vitro Functional Potency: Transactivation and Transrepression

The functional potency of a glucocorticoid is assessed through cellular assays that measure its ability to induce GR-mediated transactivation and transrepression.

| Compound | Transactivation (GRE-Luciferase) EC50 (nM) | Transrepression (NF-κB Inhibition) EC50 (nM) |

| Dexamethasone | ~1-5 | ~0.1-1 |

| Fluticasone Propionate | ~0.1-1 | ~0.01-0.1 |

| Clobetasol Propionate | ~0.5-2 | ~0.05-0.5 |

| This compound | N/A | N/A |

| Data for Dexamethasone, Fluticasone Propionate, and Clobetasol Propionate are representative values from various sources and may vary depending on the specific assay conditions. "N/A" indicates data not available in the public domain. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of a compound like this compound with the glucocorticoid receptor.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the GR by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki or IC50 of this compound for the glucocorticoid receptor.

Materials:

-

Human recombinant glucocorticoid receptor

-

[³H]-Dexamethasone (radioligand)

-

This compound and other test compounds

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound (this compound).

-

In a 96-well plate, combine the human recombinant GR, a fixed concentration of [³H]-dexamethasone, and the various concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GRE-Luciferase Reporter Gene Assay (Transactivation)

This assay quantifies the ability of a compound to activate GR-mediated gene transcription.

Objective: To determine the EC50 of this compound for GR transactivation.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, A549)

-

Expression vector for human GR (if not endogenously expressed)

-

Reporter plasmid containing a GRE promoter driving a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and other test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of the test compound (this compound).

-

Treat the cells with the different concentrations of the test compound and incubate for a suitable period (e.g., 18-24 hours).

-

Lyse the cells and add the luciferase assay reagent to each well.

-

Measure the luminescence in each well using a luminometer.

-

Plot the luciferase activity against the concentration of the test compound.

-

Determine the EC50 value by non-linear regression analysis of the dose-response curve.

NF-κB Inhibition Assay (Transrepression)

This assay measures the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.

Objective: To determine the EC50 of this compound for GR-mediated transrepression.

Materials:

-

A suitable mammalian cell line (e.g., A549, THP-1)

-

Expression vector for human GR (if not endogenously expressed)

-

Reporter plasmid with an NF-κB responsive promoter driving a luciferase gene

-

An inflammatory stimulus (e.g., TNF-α, IL-1β)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and other test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the GR expression vector and the NF-κB-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of the test compound (this compound) for a short period (e.g., 1-2 hours).

-

Stimulate the cells with a fixed concentration of the inflammatory stimulus (e.g., TNF-α).

-

Incubate the cells for a further period to allow for reporter gene expression (e.g., 6-8 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence in each well.

-

Calculate the percentage inhibition of NF-κB activity at each concentration of the test compound.

-

Determine the EC50 value for inhibition by non-linear regression analysis.

Conclusion

This compound exerts its potent anti-inflammatory effects through its interaction with the glucocorticoid receptor. Upon binding, it initiates a signaling cascade that leads to the nuclear translocation of the receptor and subsequent modulation of gene expression via transactivation and transrepression. While this compound is clinically recognized as a high-potency corticosteroid, a detailed quantitative characterization of its in vitro receptor binding affinity and functional potency in transactivation and transrepression assays is not extensively available in the public domain. The experimental protocols detailed in this guide provide a robust framework for conducting such analyses, which are crucial for a comprehensive understanding of its molecular pharmacology and for the development of future glucocorticoid-based therapies. Further research to quantify these parameters for this compound would be of significant value to the scientific and drug development community.

References

- 1. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crosstalk between NFkB and glucocorticoid signaling: a potential target of breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 59198-70-8 | FD65004 | Biosynth [biosynth.com]

- 5. Diflucortolone | C22H28F2O4 | CID 11954369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Journey of Diflucortolone Valerate: A Deep Dive into its Pharmacokinetics and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Diflucortolone (B194688) valerate (B167501) (DFV), a potent topical corticosteroid, is a cornerstone in the management of various inflammatory skin conditions.[1][2][3][4][5] Its therapeutic efficacy is intrinsically linked to its behavior within the body—its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biotransformation of diflucortolone valerate, presenting key quantitative data, detailing experimental methodologies, and visualizing its metabolic fate.

Pharmacokinetic Profile of this compound

The systemic exposure to this compound following topical application is generally low, but understanding its complete pharmacokinetic profile is crucial for a thorough safety and efficacy assessment.[6] Intravenous and rectal administration studies in humans have provided valuable insights into its systemic behavior.

Absorption and Distribution

Following intravenous (IV) administration, this compound is rapidly and extensively distributed. The parent ester is cleared from the plasma almost instantaneously, with no intact ester identifiable as early as 5 minutes post-injection.[7] At this time, its primary active metabolite, diflucortolone, is readily detected in the plasma at concentrations of 6-8 ng/mL.[7]

Percutaneous absorption is the primary route of entry for topical formulations. The extent of absorption is influenced by the vehicle, the integrity of the skin barrier, the duration of exposure, and the application site.[6] In healthy skin, the percutaneous absorption of a 0.1% this compound ointment is approximately 0.7% of the administered dose after a 7-hour exposure.[6] However, absorption is significantly increased in damaged skin.[6][8]

Rectal administration results in slow and low systemic absorption.[6]

Table 1: Pharmacokinetic Parameters of Diflucortolone and its Metabolites

| Parameter | Value | Route of Administration | Analyte | Source |

| Cmax | 6-8 ng/mL (at 5 min) | 1 mg, Intravenous | Diflucortolone | [6][7] |

| Tmax | 4.7 h | Rectal | Diflucortolone | [6] |

| Cmax | 0.75 ng/mL | Rectal | Diflucortolone | [6] |

| AUC | 10.8 ng·h/mL | Rectal | Diflucortolone | [6] |

| Half-life (t½) | 4-5 hours | Intravenous | Diflucortolone | [6][7] |

| Half-life (t½) | ~9 hours | Intravenous | Total ³H-steroids | [6][7] |

Biotransformation

The biotransformation of this compound is a rapid and multi-step process that begins immediately upon entering systemic circulation. The primary metabolic reactions are hydrolysis and oxidation, followed by conjugation.

The initial and most critical metabolic step is the rapid hydrolysis of the valerate ester to form the pharmacologically active metabolite, 6α,9-difluoro-11β,21-dihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione (diflucortolone).[7] This conversion is so swift that the parent compound is virtually undetectable in plasma shortly after IV administration.[7]

Further metabolism of diflucortolone occurs primarily in the liver.[6] A key subsequent metabolite identified in plasma is 6α,9-difluoro-21-hydroxy-16α-methyl-1,4-pregnadiene-3,11,20-trione (11-keto-diflucortolone).[6][7] In total, seven metabolites have been characterized in urine.[7]

These metabolites are then conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion.[7] Diflucortolone has been found in both its unconjugated form and as a glucuronide, while 11-keto-diflucortolone has been identified as both a glucuronide and a sulfate conjugate.[7]

Interestingly, the hydrolysis of this compound in human skin is significantly slower than in the skin of rats and guinea pigs.[9] This slower degradation in human skin, with approximately 80-90% of the ester remaining intact after 7 hours, ensures a sustained local reservoir of the active ingredient.[9]

Metabolic pathway of this compound.

Excretion

The elimination of this compound and its metabolites is rapid and complete.[7] Following intravenous administration, approximately 56% of the administered dose is excreted in the urine within 24 hours, with nearly complete recovery (93-98%) in the urine and feces within 7 days.[7]

The primary route of excretion is via the kidneys, with a urine to feces elimination ratio of approximately 3:1.[7] Within 48 hours of administration, the excreted compounds consist of about 30% unconjugated steroids, 20% steroid-glucuronides, and 10% steroid-sulfates.[6][7]

Table 2: Excretion Profile of this compound and Metabolites after Intravenous Administration

| Time Point | Percentage of Dose Excreted | Excretion Route | Form of Excreted Steroids | Source |

| 24 hours | ~56% | Urine | - | [7] |

| 7 days | 93-98% | Urine and Feces | - | [7] |

| 48 hours | ~30% | Urine and Feces | Unconjugated Steroids | [6][7] |

| 48 hours | ~20% | Urine and Feces | Steroid-Glucuronides | [6][7] |

| 48 hours | ~10% | Urine and Feces | Steroid-Sulfates | [6][7] |

| - | 3:1 ratio | Urine vs. Feces | - | [7] |

Experimental Protocols

The understanding of this compound's pharmacokinetics has been built upon a foundation of meticulously designed in vivo and in vitro experiments.

In Vivo Human Pharmacokinetic Study (Intravenous Administration)

-

Subjects: Healthy male volunteers.[7]

-

Drug Administration: A single intravenous injection of 1 mg of ³H-labeled this compound.[7]

-

Sample Collection:

-

Analytical Methods:

-

Total Radioactivity Measurement: Scintillation counting was used to determine the total concentration of ³H-steroids in plasma, urine, and feces.[7]

-

Metabolite Profiling: Thin-layer chromatography (TLC) was employed to separate and identify the parent drug and its metabolites in plasma and urine extracts.[7]

-

In Vitro Skin Biotransformation Study

-

Tissue Samples: Excised human skin.[9]

-

Drug Application: A 0.1% w/o emulsion of this compound was applied topically at a dose of 6 mg/cm².[9]

-

Procedure:

-

After a defined exposure period (e.g., 7 hours), the unpenetrated substance was removed from the skin surface using cotton wool and adhesive film.[9]

-

The skin samples were then homogenized and extracted.[9]

-

The extracts were analyzed by thin-layer chromatography to separate and quantify this compound and its metabolite, diflucortolone.[9]

-

General experimental workflow for an in vivo pharmacokinetic study.

Conclusion

The in vivo pharmacokinetic profile of this compound is characterized by rapid hydrolysis to its active metabolite, diflucortolone, followed by further metabolism and efficient excretion. While systemic absorption from topical application is low in healthy skin, it can be significant in compromised skin. The slow rate of hydrolysis within human skin provides a sustained local therapeutic effect. A thorough understanding of these pharmacokinetic and biotransformation pathways is paramount for the rational development of novel formulations and for optimizing the therapeutic use of this potent corticosteroid in clinical practice.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. axplora.com [axplora.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Diflucortolone | C22H28F2O4 | CID 11954369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. [Pharmacokinetics and biotransformation of this compound in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Comparative studies in man on the percutaneous absorption of this compound, betamethasone-17-valerate, beclomethasone dipropionate and fluocinolone acetonide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Biotransformation of this compound in the skin of rat, guinea pig and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Diflucortolone Valerate: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflucortolone (B194688) valerate (B167501) is a potent topical corticosteroid widely utilized in dermatology for its anti-inflammatory, anti-allergic, and anti-pruritic properties. This technical guide provides an in-depth exploration of the synthesis and chemical structure of diflucortolone valerate, intended for researchers, scientists, and professionals in drug development. This document outlines a viable two-step synthetic pathway, beginning with the deoxygenation of a commercially available corticosteroid to form the diflucortolone intermediate, followed by esterification to yield the final active pharmaceutical ingredient. Detailed experimental protocols, where available in the public domain, are provided. The guide also compiles and presents comprehensive data on the chemical and physical properties of this compound, including its molecular structure, spectroscopic data, and crystallographic information, to facilitate further research and development.

Chemical Structure and Properties

This compound, chemically designated as [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate, is a synthetic corticosteroid ester. The presence of two fluorine atoms at the 6α and 9α positions significantly enhances its glucocorticoid activity. The esterification of the C21 hydroxyl group with valeric acid increases its lipophilicity, which is believed to improve its penetration into the skin.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₇H₃₆F₂O₅ |

| Molecular Weight | 478.57 g/mol |

| CAS Number | 59198-70-8 |

| Appearance | White to creamy white crystalline powder |

| Melting Point | 195 °C |

| Solubility | Practically insoluble in water; freely soluble in dichloromethane (B109758) and dioxane; sparingly soluble in ether; slightly soluble in methanol |

| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |

| SMILES | CCCCC(=O)OCC(=O)[C@H]1--INVALID-LINK--C=C[C@@]43C)F)F)O)C">C@@HC |

Structural Diagram

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process:

-

Formation of the Diflucortolone Intermediate: This involves the deoxygenation of a suitable 17-hydroxy corticosteroid precursor.

-

Esterification: The subsequent esterification of the 21-hydroxyl group of diflucortolone with valeric acid or a reactive derivative thereof.

A plausible synthetic pathway is outlined below.

Experimental Protocols

This procedure is adapted from a patented process for the preparation of 17-desoxy-corticosteroids.

Reaction:

-

Starting Material: Flumetasone (1.0 g, 2.43 mmol)

-

Reagent: Trimethylsilyl Iodide (0.7 ml)

-

Solvent: Dry Acetonitrile (20 ml)

-

Atmosphere: Dry Nitrogen

Procedure:

-

Under a stream of dry nitrogen, cool 20 ml of dry acetonitrile to -20°C.

-

Add 1.0 g (2.43 mmol) of Flumetasone to the cooled solvent.

-

To this mixture, add 0.7 ml of Trimethylsilyl Iodide.

-

Stir the reaction mixture for 2 hours at -20°C.

-

Quench the reaction with a 5% sodium thiosulfate (B1220275) solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a sodium bicarbonate solution and a saturated sodium chloride solution.

-

Evaporate the solvent to dryness to obtain Diflucortolone.

Yield: 0.9 g (93% of theoretical)

While a detailed, publicly available experimental protocol for this specific transformation is scarce, the synthesis can be achieved by reacting the 21-hydroxy group of diflucortolone with a valerylating agent. A general procedure based on the use of valeric acid chloride is described below.

Reaction:

-

Starting Material: Diflucortolone

-

Reagent: Valeric acid chloride

-

Solvent: A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (optional, to scavenge HCl): A non-nucleophilic base (e.g., pyridine, triethylamine)

General Procedure:

-

Dissolve diflucortolone in an appropriate volume of a dry aprotic solvent under an inert atmosphere.

-

If a base is used, add it to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of valeric acid chloride to the cooled solution.

-

Allow the reaction to stir at a low temperature and then warm to room temperature, monitoring the progress by a suitable technique (e.g., TLC, HPLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/ether) to yield this compound.

Analytical and Spectroscopic Data

Crystallographic Data

A specific crystal form of this compound, designated as Form I, has been described. The characteristic peaks from X-ray powder diffraction (XRPD) are summarized in Table 2.

| Diffraction Angle (2θ) |

| 10.0° |

| 10.9° |

| 12.6° |

| 19.9° |

| 22.9° |

Table 2: Characteristic XRPD peaks for this compound Crystal Form I.

Spectroscopic Data

Comprehensive, publicly available, and fully assigned NMR and mass spectra for this compound are limited. However, key analytical data points have been reported and are presented below.

| Spectroscopic Technique | Observed Data / Expected Features |

| Infrared (IR) Spectroscopy | An official reference spectrum is available in the Japanese Pharmacopoeia. Expected characteristic absorptions include: C=O stretching (conjugated ketone and ester), O-H stretching (hydroxyl group), C-F stretching, and C-H stretching. |

| Mass Spectrometry (MS) | Predicted monoisotopic mass of 478.25308 Da. The mass spectrum of the precursor, diflucortolone, shows a parent ion peak at m/z 395 (MH⁺) and fragmentation peaks corresponding to the loss of HF molecules at m/z 375 (MH-HF) and 355 (MH-2HF). Similar fragmentation patterns, along with fragments corresponding to the valerate ester group, would be expected for this compound. |

| ¹H NMR Spectroscopy | Expected signals would include characteristic peaks for the steroid backbone, including signals for the vinyl protons, methyl groups, and protons adjacent to the fluorine and oxygen atoms. The valerate ester side chain would show signals for the methylene (B1212753) and methyl protons. |

| ¹³C NMR Spectroscopy | The spectrum would show distinct signals for the carbonyl carbons of the ketone and ester, carbons bonded to fluorine and oxygen, and the carbons of the steroid rings and the valerate side chain. |

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound. The presented two-step synthetic route, involving the deoxygenation of flumetasone followed by esterification, represents a viable pathway for its preparation. The compiled chemical, physical, and spectroscopic data serves as a valuable resource for researchers and professionals engaged in the development and analysis of this potent topical corticosteroid. Further research to fully characterize the spectroscopic properties and explore alternative synthetic methodologies would be of significant value to the pharmaceutical sciences.

In vitro characterization of diflucortolone valerate

An in-depth technical guide on the in vitro characterization of diflucortolone (B194688) valerate (B167501), designed for researchers, scientists, and drug development professionals.

Introduction

Diflucortolone valerate (DFV) is a potent topical corticosteroid used in dermatology to treat various inflammatory skin conditions such as eczema and psoriasis.[1] As a member of the glucocorticoid class, its efficacy is rooted in its ability to modulate the body's inflammatory and immune responses.[1][2] Chemically, it is a corticosteroid esterified with valeric acid, which enhances its lipophilicity and potency.[3][4]

This technical guide provides a comprehensive overview of the essential in vitro methodologies required to characterize this compound. It covers the assessment of its physicochemical properties, receptor binding affinity, anti-inflammatory activity, and dermal penetration profile. Detailed experimental protocols and data presentation formats are provided to assist researchers in designing and executing robust non-clinical studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug substance is fundamental to formulation development and predicting its biological behavior. This compound is a white to creamy white crystalline powder.[3] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₆F₂O₅ | [5] |

| Molecular Weight | 478.6 g/mol | [5][6] |

| Appearance | White to creamy white crystalline powder | [3][7] |

| Melting Point | 198 - 205 °C | [7] |

| Solubility | Practically insoluble in water; freely soluble in dichloromethane (B109758) and dioxane; sparingly soluble in ether; slightly soluble in methyl alcohol. | [3] |

| CAS Number | 59198-70-8 | [7][8] |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects by binding to intracellular glucocorticoid receptors (GR).[1][9] Upon binding in the cytoplasm, the DFV-GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[9][10]

-

Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1 (annexin-1).[9][11] This pathway is also associated with some of the metabolic side effects of corticosteroids.[11]

-

Transrepression: The monomeric DFV-GR complex interacts with and inhibits pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[11][12] This prevents the expression of genes encoding cytokines, chemokines, and adhesion molecules, which is the principal mechanism for its anti-inflammatory effect.[9][10][12]

By inhibiting the enzyme phospholipase A2 (via lipocortin-1), DFV reduces the release of arachidonic acid, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[9] It also suppresses the migration of inflammatory cells to the affected area and reduces capillary permeability.[9]

Key In Vitro Characterization Assays

Receptor Binding Affinity

The potency of a corticosteroid is significantly influenced by its binding affinity for the glucocorticoid receptor.[13] A competitive binding assay is used to determine the relative receptor affinity (RRA) of DFV compared to a standard, such as dexamethasone.

-

Receptor Source Preparation: Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as cultured human keratinocytes or A549 lung epithelial cells.[4][14]

-

Ligand Preparation: Use a radiolabeled glucocorticoid, such as [³H]dexamethasone, as the tracer. Prepare serial dilutions of unlabeled DFV and a reference standard (dexamethasone).

-

Incubation: Incubate the receptor preparation with the radiolabeled ligand in the presence of varying concentrations of either unlabeled DFV or the reference standard. A parallel incubation with an excess of unlabeled ligand is performed to determine non-specific binding.

-

Separation: After incubation, separate the bound from the free radioligand. This is commonly achieved by adsorption with dextran-coated charcoal followed by centrifugation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Relative Receptor Affinity (RRA) is calculated as: (IC₅₀ of reference / IC₅₀ of DFV) x 100.

| Glucocorticoid | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone |

| Dexamethasone | 100 |

| Fluticasone Propionate | 1775 |

| Budesonide | 935 |

| Beclomethasone Dipropionate | 500 |

| Triamcinolone Acetonide | 180 |

| (Data compiled from various sources. RRA is a relative measure and can vary with assay conditions)[15] |

digraph "Binding_Assay_Workflow" { graph [fontname="Arial", size="7.6", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Cytosolic\nReceptor Fraction"]; incubate [label="Incubate Receptors with\n[³H]Ligand + Unlabeled DFV"]; separate [label="Separate Bound from\nFree Ligand (Charcoal)"]; count [label="Quantify Radioactivity\n(Scintillation Counting)"]; analyze [label="Calculate IC₅₀ and\nRelative Binding Affinity"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep -> incubate -> separate -> count -> analyze -> end; }

Anti-Inflammatory Potency Assays

This assay measures the ability of DFV to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Culture the cells in appropriate media (e.g., RPMI-1640).

-

Treatment: Pre-incubate the cultured PBMCs with various concentrations of DFV for 1-2 hours.

-

Stimulation: Add an inflammatory stimulus, typically LPS (e.g., 1 µg/mL), to the cell cultures to induce cytokine production. Include appropriate vehicle and positive controls.

-

Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for cytokine secretion.

-

Sample Collection: Centrifuge the cell plates and collect the supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[12][16]

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each DFV concentration relative to the LPS-stimulated control. Determine the IC₅₀ value for the inhibition of each cytokine.

Gene Expression Analysis (Transactivation vs. Transrepression)

Reporter gene assays are used to quantify the distinct activities of transactivation and transrepression, which is crucial for developing corticosteroids with an improved benefit-risk profile.[11][17]

-

Cell Line and Transfection: Use a suitable human cell line, such as A549, which is responsive to glucocorticoids.[14]

-

For Transactivation: Co-transfect cells with a plasmid containing a GRE-driven promoter linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

For Transrepression: Co-transfect cells with a plasmid containing an NF-κB or AP-1 responsive promoter linked to a reporter gene.

-

-

Treatment: After transfection, treat the cells with varying concentrations of DFV.

-

Stimulation (for Transrepression): For the transrepression assay, stimulate the cells with an appropriate agent (e.g., TNF-α or IL-1β) to activate the NF-κB or AP-1 pathway.[18]

-

Incubation: Incubate the cells for an adequate period (e.g., 24 hours) to allow for reporter gene expression.

-

Quantification: Measure the reporter gene activity. For luciferase, lyse the cells and measure luminescence. For SEAP, assay the culture medium.[14]

-

Data Analysis:

-

Transactivation: Calculate the fold induction of reporter activity relative to the vehicle control to determine the EC₅₀ value.

-

Transrepression: Calculate the percentage inhibition of the TNF-α-induced reporter activity to determine the IC₅₀ value.

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Enhanced dermal delivery of this compound using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C27H36F2O5 | CID 91670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Antifungal | Antibacterial | TargetMol [targetmol.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. This compound | 59198-70-8 [chemicalbook.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Diflucortolone | C22H28F2O4 | CID 11954369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Effect of in vitro and in vivo anakinra on cytokines production in Schnitzler syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Diflucortolone Valerate: A Comprehensive Technical Guide on its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflucortolone (B194688) valerate (B167501) (6α,9-difluoro-11β-hydroxy-16α-methyl-21-valeryloxy-1,4-pregnadiene-3,20-dione) is a potent topical corticosteroid used in the management of various inflammatory and allergic skin conditions.[1][2] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of its formulation, bioavailability, and shelf-life. This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of diflucortolone valerate, complete with detailed experimental protocols and a summary of its mechanism of action.

Core Physicochemical Properties

This compound is a white to creamy white crystalline powder.[1] Key physicochemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 59198-70-8 | [3] |

| Molecular Formula | C27H36F2O5 | [3] |

| Molecular Weight | 478.6 g/mol | [3] |

| Melting Point | 200-205 °C | [4] |

| UV/Vis λmax | 237 nm | [3] |

Solubility Profile

The solubility of this compound is a crucial factor in the design of effective topical formulations. It is a lipophilic compound, which is reflected in its solubility in various solvents.

Quantitative Solubility Data

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~30 mg/mL | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [3] |

| DMSO (alternative source) | 95 mg/mL (198.5 mM) | [5] |

| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [3] |

| Water | Practically insoluble (~0.00631 mg/mL, predicted) | [4][6] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | [7] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.08 mg/mL (suspended) | [7] |

Qualitative Solubility Data

| Solvent | Solubility Description | Reference |

| Dichloromethane | Freely soluble | [1][6] |

| Dioxane | Freely soluble | [1][6] |

| Chloroform | Easily soluble / Freely soluble | [4] |

| Ether | Sparingly soluble | [1][6] |

| Methyl Alcohol | Slightly soluble | [1][6] |

Experimental Protocol: Solubility Determination

The following is a general protocol for determining the solubility of a corticosteroid like this compound, based on common laboratory practices.

Materials

-

This compound powder

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vortex mixer

-

Shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed vial.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

Stability Profile

This compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[3] Stability is a critical quality attribute that ensures the safety and efficacy of the drug product throughout its shelf life.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. A stability-indicating HPLC method has been developed to separate this compound from its degradation products under various stress conditions.[8]

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 6 hours |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours |

| Oxidative Degradation | 30% H2O2 at room temperature for 24 hours |

| Thermal Degradation | 105°C for 24 hours |

| Photolytic Degradation | UV light (254 nm) for 24 hours |

While the specific percentages of degradation for this compound alone were not detailed in the available literature, the developed HPLC method was shown to be stability-indicating, meaning it can effectively separate the intact drug from its degradation products.[8] The primary degradation pathway for corticosteroids with a valerate ester is hydrolysis, leading to the formation of the active corticosteroid, diflucortolone, and valeric acid. Further degradation can lead to the formation of 11-keto-diflucortolone.

Experimental Protocol: Forced Degradation Study

The following protocol outlines a general procedure for conducting forced degradation studies on this compound.

Materials

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Heat the solution in a heating block at 80°C for a specified time (e.g., 6 hours).

-

After heating, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.

-

Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

-

Heat the solution in a heating block at 80°C for a specified time (e.g., 2 hours).

-

After heating, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl.

-

Dilute the solution with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 30% H2O2.

-

Keep the solution at room temperature for a specified time (e.g., 24 hours).

-

Dilute the solution with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in an oven at 105°C for a specified time (e.g., 24 hours).

-

After heating, cool the sample to room temperature, dissolve it in a suitable solvent, and dilute it with the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 24 hours).

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dilute the solution with the mobile phase for HPLC analysis.

-

-

HPLC Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent drug peak from any degradation product peaks.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid, exerts its anti-inflammatory effects by interacting with the glucocorticoid receptor (GR). The signaling pathway is depicted below.

Caption: Glucocorticoid Receptor Signaling Pathway for this compound.

Conclusion

This technical guide provides a detailed overview of the solubility and stability of this compound, crucial parameters for its successful formulation and clinical application. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals working with this potent corticosteroid. A thorough understanding of these physicochemical properties is paramount for the development of safe, effective, and stable dermatological preparations.

References

- 1. nbinno.com [nbinno.com]

- 2. database.ich.org [database.ich.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Buy this compound | 59198-70-8 | > 95% [smolecule.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Pharmacodynamics of Diflucortolone Valerate in Skin Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of diflucortolone (B194688) valerate (B167501) (DFV), a potent topical corticosteroid. It delves into its mechanism of action, anti-inflammatory effects, and the experimental models used to evaluate its efficacy. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Introduction to Diflucortolone Valerate

This compound is a synthetic glucocorticoid classified as a high-potency topical corticosteroid.[1] It is widely used in dermatology to treat a variety of inflammatory skin conditions, including eczema, psoriasis, and dermatitis.[2] Its therapeutic efficacy is attributed to its ability to modulate the body's immune response and reduce inflammation at the cellular and molecular levels.[2] DFV is available in different concentrations, typically 0.1% and 0.3%, with the latter being of particularly high potency.[1]

Mechanism of Action

The anti-inflammatory effects of this compound are mediated through its interaction with intracellular glucocorticoid receptors (GR).[2] The mechanism can be broadly categorized into genomic and non-genomic pathways.

2.1. Genomic Pathway: The primary mechanism of action for DFV is the genomic pathway, which involves the modulation of gene transcription.

-

Cellular Entry and Receptor Binding: Being lipophilic, DFV penetrates the cell membrane and binds to glucocorticoid receptors located in the cytoplasm.[2]

-

Nuclear Translocation: Upon binding, the GR-DFV complex undergoes a conformational change, dissociates from chaperone proteins (e.g., heat shock proteins), and translocates into the nucleus.[2]

-

Gene Transcription Modulation: In the nucleus, the GR-DFV complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This interaction can either upregulate or downregulate gene expression.[2]

-

Transactivation: The GR-DFV complex can directly bind to GREs to increase the transcription of anti-inflammatory genes. A key protein produced through this process is lipocortin-1 (also known as annexin-1), which inhibits phospholipase A2. This enzyme is crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid.[2]

-

Transrepression: The GR-DFV complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decreased production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

-

2.2. Non-Genomic Pathway: In addition to the slower genomic effects, glucocorticoids can also exert rapid, non-genomic effects. These are less well-characterized but are thought to involve interactions with cell membrane-bound receptors and modulation of intracellular signaling cascades, contributing to the rapid vasoconstrictive effects observed with topical corticosteroids.

Signaling Pathway Diagrams

Caption: Genomic signaling pathway of this compound.

Caption: Transrepression of NF-κB signaling by the GR-DFV complex.

Quantitative Pharmacodynamic Data

Table 1: Potency Classification of this compound

| Classification System | Potency Class | Relative Potency (approx. vs Hydrocortisone) | Reference(s) |

| UK Classification | Class I (0.3%), Class II (0.1%) | Very Potent / Potent | [3] |

| General Classification | Potent | 100-150 times | [4] |

Table 2: Comparative Efficacy in Vasoconstriction Assays

| Comparator | Formulation | Outcome | Reference(s) |

| Fluocortolone | W/O Emulsion | DFV was 100 times more effective. | [5] |

| Betamethasone-17,21-dipropionate (0.05%) | Cream | Betamethasone dipropionate cream was superior to DFV cream. | [5] |

| Fluocinonide, Clobetasol-17-propionate, Hydrocortisone-17-butyrate | Fat base | DFV in a fat base was statistically superior after 10 hours. | |

| Fluocinonide, Clobetasol-17-propionate, Betamethasone-17,21-dipropionate | W/O Emulsion | DFV in a W/O emulsion was statistically better after 8 hours. |

Table 3: Comparative Clinical Efficacy

| Comparator | Formulation | Indication | Outcome | Reference(s) |

| Clobetasol (B30939) propionate (B1217596) 0.05% | Ointment | Symmetrical dermatoses (Eczema, Psoriasis) | No statistically significant difference in overall efficacy. DFV showed a non-significant preference in eczema, while clobetasol propionate showed a non-significant preference in psoriasis. | [6] |

Experimental Protocols for Pharmacodynamic Evaluation

The pharmacodynamic properties of this compound are primarily assessed using in vivo and in vitro models that measure its anti-inflammatory and vasoconstrictive effects.

4.1. In Vivo Models

4.1.1. Vasoconstrictor Assay (McKenzie-Stoughton Test)

This assay is a hallmark for determining the potency of topical corticosteroids in humans. It relies on the principle that these drugs cause vasoconstriction of the small blood vessels in the upper dermis, leading to visible skin blanching.

-

Objective: To assess and compare the potency of topical corticosteroid formulations.

-

Methodology:

-

Subject Selection: Healthy volunteers with normal skin on the forearms are selected.

-

Application Sites: A grid of small, uniform areas is marked on the volar aspect of the forearms.

-

Drug Application: A standardized amount of the this compound formulation and comparator products are applied to the designated sites. The sites are often occluded with a plastic film to enhance penetration.

-

Duration of Application: The duration of application can vary, typically ranging from 6 to 16 hours.

-

Assessment: After removal of the formulation and cleaning of the sites, the degree of vasoconstriction (blanching) is assessed at specific time points (e.g., 2, 4, 8, 12, 24 hours post-removal).

-

Scoring: The blanching effect is typically scored visually by trained assessors using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching). Alternatively, a chromameter can be used for a more objective measurement of skin color changes.

-

-

Data Analysis: The scores are used to generate a dose-response curve and to rank the potency of the tested formulations.

Caption: Workflow of the Vasoconstrictor Assay.

4.1.2. Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for the anti-inflammatory activity of drugs.

-

Objective: To evaluate the in vivo anti-inflammatory effect of topically applied this compound.

-

Methodology:

-

Animal Model: Typically, rats or mice are used.

-

Induction of Inflammation: A sub-plantar injection of a phlogistic agent, most commonly carrageenan (a sulfated polysaccharide), is administered into the hind paw of the animal. This induces a localized, acute inflammatory response characterized by edema (swelling).

-

Drug Application: A specified dose of the this compound formulation is applied topically to the paw, usually before the carrageenan injection. A control group receives a vehicle-only application.

-

Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema in the treated group is calculated relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity. The formula for calculating the percentage inhibition is:

4.2. In Vitro Models

4.2.1. Reconstructed Human Epidermis (RHE) Models

These three-dimensional tissue models are increasingly used as alternatives to animal testing for evaluating the efficacy and safety of topical drugs.

-

Objective: To assess the anti-inflammatory effects of this compound in a human-relevant in vitro system.

-

Methodology:

-

Model System: Commercially available RHE models (e.g., EpiDerm™, SkinEthic™) consist of normal human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis.

-

Induction of Inflammation: An inflammatory state is induced in the RHE tissues by treating them with pro-inflammatory stimuli such as a cytokine cocktail (e.g., TNF-α and IL-1α), lipopolysaccharide (LPS), or ultraviolet (UV) radiation.

-

Drug Application: The this compound formulation is applied topically to the surface of the RHE tissue.

-

Endpoint Measurement: After a suitable incubation period, the culture medium is collected, and the levels of key pro-inflammatory cytokines and chemokines (e.g., IL-1α, IL-6, IL-8, TNF-α) are quantified using methods like ELISA or multiplex assays.

-

-

Data Analysis: The ability of this compound to reduce the secretion of these inflammatory mediators is a measure of its anti-inflammatory activity. The results are typically expressed as a percentage inhibition compared to the vehicle-treated, inflamed control.

Conclusion

This compound is a high-potency topical corticosteroid with a well-established mechanism of action centered on the modulation of gene expression through the glucocorticoid receptor. Its pharmacodynamic effects, primarily its potent anti-inflammatory and vasoconstrictive properties, have been demonstrated in a variety of in vivo and in vitro skin models. While specific quantitative data on its receptor binding affinity and cytokine inhibition are not extensively published, comparative studies consistently place it among the most potent topical corticosteroids used in clinical practice. The experimental models detailed in this guide provide a robust framework for the continued investigation and development of topical anti-inflammatory drugs.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Potency of Topical Corticosteroids - UK | KnowledgeDose [knowledgedose.com]

- 4. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]

- 5. [Efficacy of this compound in the vasoconstriction tests] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the comparative efficacy of this compound 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

The Genesis of a Potent Corticosteroid: An In-depth Guide to the Initial Discovery and Development of Diflucortolone Valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflucortolone (B194688) valerate (B167501) (6α,9-difluoro-11β-hydroxy-16α-methyl-21-valeryloxy-1,4-pregnadiene-3,20-dione) is a potent topical corticosteroid developed by Schering AG in the mid-1970s. Its discovery was a result of systematic synthetic efforts to enhance the anti-inflammatory activity of the corticosteroid scaffold through strategic halogenation and esterification. This technical guide details the initial discovery, synthesis, and preclinical and early clinical development of diflucortolone valerate, providing insight into the pharmacological and clinical evaluation methodologies of the era. Quantitative data from seminal studies are presented, alongside detailed experimental protocols for key assays that established its potency and safety profile.

Introduction: The Quest for Potent Topical Anti-inflammatory Agents

The mid-20th century saw the establishment of corticosteroids as a cornerstone of dermatological therapy. The development focus shifted towards modifying the basic hydrocortisone (B1673445) structure to amplify therapeutic effects while minimizing systemic absorption and side effects. Key strategies included halogenation at the 6α and 9α positions and the addition of a methyl group at the 16α position, modifications known to significantly increase glucocorticoid and anti-inflammatory activity. This compound emerged from this research paradigm, engineered for high potency. It was introduced in Germany in the late 1970s under the trade name Nerisone®.[1] This document reconstructs its early development based on foundational patents and publications.

Initial Synthesis and Chemical Profile

While the precise initial synthesis report is proprietary, the synthetic pathway can be reconstructed from patents filed by Schering AG and related entities during the early 1970s for structurally similar 6α,9α-difluorinated corticosteroids.[2][3][4] The core strategy involved the stereoselective fluorination of a prednisolone-based precursor. The addition of the valerate ester at the C21 position enhances the lipophilicity of the molecule, which is crucial for improving its penetration through the stratum corneum of the skin.[5][6]

Chemical Properties:

-

Chemical Name: 6α,9-difluoro-11β-hydroxy-16α-methyl-21-valeryloxy-1,4-pregnadiene-3,20-dione

-

Molecular Formula: C₂₇H₃₆F₂O₅[7]

-

Appearance: White to creamy white crystalline powder.[8]

-

Solubility: Practically insoluble in water; freely soluble in dichloromethane (B109758) and dioxane; slightly soluble in methyl alcohol.[8]

Preclinical Pharmacology & Efficacy

The anti-inflammatory potency of new corticosteroids was primarily established through animal models and human pharmacodynamic assays. The two cornerstone evaluations were the croton oil-induced ear edema assay in rodents and the vasoconstrictor assay on human skin.

Anti-inflammatory Activity: Croton Oil Ear Edema Assay

This widely used animal model induces a potent inflammatory response, allowing for the quantification of a topical agent's ability to inhibit edema.

Table 1: Representative Data from Croton Oil Ear Edema Inhibition Assays for Potent Corticosteroids

| Compound | Typical Dose Range (mg/ear) | Typical Max. Inhibition (%) |

|---|---|---|

| Dexamethasone (B1670325) | 0.05 - 0.1 | ~80 - 96% |

| Indomethacin (B1671933) | 0.5 - 1.0 | ~85 - 87% |

| This compound | N/A | N/A |

Note: Specific quantitative data for this compound from its initial development in this assay were not available in the reviewed literature. The data for dexamethasone and indomethacin are provided for context and are representative of results from this type of assay.[8][9]

Topical Potency: The Human Vasoconstrictor Assay

The McKenzie-Stoughton vasoconstrictor assay was a critical human bioassay for determining the potency and bioavailability of topical corticosteroids.[10] The ability of a corticosteroid to cause cutaneous vasoconstriction (skin blanching) correlates well with its clinical anti-inflammatory efficacy.[11] Early studies published in 1976 established the high potency of this compound.[12][13]

Table 2: Comparative Vasoconstrictor Potency of this compound (1976 Studies)

| Preparation | Comparator | Result | Reference |

|---|---|---|---|

| This compound 0.1% (W/O Emulsion) | Fluocortolone (in identical base) | 100 times more effective | [12] |

| This compound 0.1% Cream | 9 commercial corticosteroids | More or equally effective against all except one | [12] |

| This compound 0.1% Cream | Betamethasone-17,21-dipropionate 0.05% Cream | Betamethasone-17,21-dipropionate was superior | [12] |

| This compound Ointment | Betamethasone (B1666872) Valerate Ointment | Significantly faster blanching effect | [13] |

| this compound Ointment | Fluocinolone (B42009) Acetonide Ointment | Significantly faster blanching effect |[13] |

Early Clinical Development and Safety

Initial clinical trials focused on establishing the efficacy and safety of this compound in patients with corticosteroid-responsive dermatoses.

Clinical Efficacy

A 1976 clinical trial investigated the efficacy of this compound fatty ointment in 65 patients with very dry dermatoses, such as atopic eczema and neurodermatitis. The study reported "very positive" results with no observed side effects.[1]

Table 3: Summary of Early Clinical Trial Data

| Study (Year) | Formulation | Patient Population | Key Efficacy Finding | Side Effects | Reference |

|---|---|---|---|---|---|

| Caferri de Paolini (1976) | Fatty Ointment | 65 patients with very dry dermatoses | "Very positive," excellent in atopic eczema | None observed | [1] |

| Wendt & Reckers (1976) | 0.1% Ointment & Fatty Ointment | Patients with skin diseases | Effective treatment (study focused on systemic effects) | No reduction in urinary corticosteroids in open treatment |[14] |

Systemic Safety Evaluation

A critical aspect of development was assessing the potential for systemic absorption and subsequent suppression of the hypothalamic-pituitary-adrenal (HPA) axis. A 1976 study investigated this by measuring plasma cortisol levels and urinary corticosteroids after application.[14]

-

Method: The study applied 0.1% this compound ointment and fatty ointment to healthy subjects under extreme conditions of whole-body occlusion.

-

Findings: Suppression of plasma cortisol values was observed, comparable to that seen with betamethasone-17-valerate. However, the adrenal cortex could still be stimulated with ACTH. Importantly, during open, large-surface treatment of patients (without occlusion), no reduction in urinary 17-OHCS or 17-KS values was observed.[14]

Experimental Protocols

Representative Chemical Synthesis: 6α,9α-Difluorination of a Steroid Precursor

This protocol is a generalized representation based on patent literature for similar compounds from the era.[2][4]

-

Preparation of Precursor: A 6α-fluoro-9β,11β-epoxy-16α-methyl-pregna-1,4-diene-17,21-diol-3,20-dione precursor is synthesized through established multi-step steroid chemistry routes.

-

Fluorination Reaction: The precursor (e.g., 6 g) is added to a solution of anhydrous hydrogen fluoride (B91410) (20 g) in a suitable organic solvent like tetrahydrofuran (B95107) (40 ml) at a reduced temperature (e.g., -10°C).

-

Reaction Incubation: The reaction mixture is maintained at a controlled temperature (e.g., 5°C) for an extended period (e.g., 16 hours) to allow for the opening of the epoxide ring and addition of the second fluorine atom at the 9α position.

-

Quenching: The reaction is carefully quenched by pouring the mixture into a large volume of an ice/water/potassium carbonate solution to neutralize the highly corrosive hydrogen fluoride.

-

Isolation and Purification: The resulting precipitate, containing the 6α,9α-difluoro steroid, is collected by filtration, washed thoroughly with water, and dried under a vacuum to yield the crude product. Further purification is achieved by crystallization from a solvent such as ethyl acetate.

-

Esterification: The purified difluorinated steroid is then esterified at the C21 position using valeric anhydride (B1165640) or valeryl chloride in the presence of a suitable catalyst to yield this compound.

Preclinical Efficacy: Croton Oil-Induced Mouse Ear Edema

-

Animals: Male Swiss mice (20-25 g) are used.

-

Irritant and Test Solutions: A solution of croton oil (e.g., 2.5% v/v) is prepared in acetone (B3395972). The test compound (this compound) and a reference standard (e.g., dexamethasone) are dissolved at various concentrations in the croton oil/acetone solution.

-

Induction and Treatment: A precise volume (e.g., 20 µL) of the croton oil solution (vehicle control) or the solution containing the test compound/standard is applied topically to the inner surface of the right ear of each mouse. The left ear remains untreated or receives acetone alone.

-

Edema Measurement: After a set period (typically 4-6 hours), the animals are euthanized. A standard-sized circular biopsy (e.g., 8 mm diameter) is punched from both the treated (right) and untreated (left) ears.

-

Quantification: The biopsies from each ear are weighed immediately. The degree of inflammation is quantified as the difference in weight between the right and left ear punches.

-

Analysis: The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100.

Human Bioassay: Vasoconstrictor Assay (McKenzie-Stoughton Method)

-

Subjects: Healthy human volunteers with normal skin on their forearms are selected. Subjects are often pre-screened to ensure they exhibit a reliable blanching response to a known potent corticosteroid.

-

Site Demarcation: Multiple small, uniform application sites (e.g., 1-2 cm²) are marked on the flexor surface of the forearms.

-

Application: A standardized amount of the test formulation (e.g., this compound 0.1% cream) and comparator formulations are applied to the marked sites. The sites are then covered with an occlusive dressing to enhance penetration.

-

Duration: The occlusive dressings are left in place for a specified period (e.g., 6 to 16 hours).

-

Removal and Cleaning: After the application period, the occlusive dressings are removed, and any residual formulation is gently wiped from the skin.

-

Scoring: At a predetermined time after removal (e.g., 2 hours), the degree of skin blanching (vasoconstriction) at each site is visually assessed by a trained, blinded observer. A graded scoring system is used, for example:

-

0 = No blanching

-

1 = Slight, speckled blanching

-

2 = Moderate, uniform blanching

-

3 = Intense, porcelain-white blanching

-

-

Analysis: The scores for the test product are compared with those of the reference standards and a placebo to determine its relative potency.

Visualizations

Caption: Generalized workflow for the synthesis of this compound.

Caption: Signaling pathway of this compound via the glucocorticoid receptor.

References

- 1. [Difluocortolone valerate: a new corticoid for topical use] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Alpha-9-alpha-difluoro-16-beta-methyl-prednisolone-17,21 diesters and pharmaceutical compositions containing them - Patent 0030615 [data.epo.org]